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Compound of Interest

Compound Name: Tiglic aldehyde

CAS No.: 6038-09-1

Cat. No.: B7770458

Get Quote

Technical Guide: Tiglic Aldehyde Stability &
Reactivity Profile
Executive Summary
Tiglic aldehyde is an

-unsaturated aldehyde characterized by the absence of a hydrogen atom at the

-position. This structural feature dictates its unique reactivity profile: it resists typical

-deprotonation but is highly susceptible to nucleophilic attack (at the carbonyl and

-carbon) and redox disproportionation (Cannizzaro reaction).[1]
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Parameter Specification

IUPAC Name (E)-2-methylbut-2-enal

CAS Number 497-03-0

Key Instability
Oxidation (Air), Polymerization (Acid),

Disproportionation (Base)

Storage
2-8°C, under Inert Gas (

/Ar), often stabilized with Hydroquinone

Module 1: Acidic Reaction Conditions (Cationic
Pathways)
Under acidic conditions, Tiglic aldehyde acts primarily as an electrophile.[1] The protonation of

the carbonyl oxygen enhances the electrophilicity of both the carbonyl carbon (C1) and the

-carbon (C3), leading to three primary degradation pathways.

1. Mechanism of Instability
Cationic Polymerization: Strong acids initiate chain-growth polymerization.[1] The protonated

carbonyl acts as the initiator, attacking the alkene of a neighboring molecule. This results in

the formation of viscous oligomers or insoluble solids.

E-to-Z Isomerization: Acidic environments lower the activation energy for rotation around the

C2-C3 double bond, allowing the thermodynamically stable trans (Tiglic) isomer to equilibrate

with the cis (Angelic) isomer.

Hydration (Michael Addition): Water or alcohols present in the acidic medium can attack the

-carbon (1,4-addition), destroying the double bond and forming

-hydroxy or

-alkoxy aldehydes.[1]

2. Experimental Troubleshooting: Acidic Workups
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Issue: Reaction mixture turns dark/viscous or yield drops after acid quench.

Diagnostic Question Root Cause Corrective Action

Is the acid concentration >1M?
High acidity triggers cationic

polymerization.[1]

Dilute acid quench (e.g., 0.1M

HCl) or use buffered NH₄Cl.[1]

Keep temperature <0°C during

quench.

Is the solvent protic

(MeOH/EtOH)?

Acid-catalyzed acetal

formation or Michael addition

of solvent.[1]

Switch to aprotic solvents

(DCM, THF) before

acidification.[1]

Are you observing a new spot

on TLC?

Likely E/Z isomerization

(Angelic aldehyde formation).

[1]

Avoid prolonged exposure to

acid; neutralize immediately.[1]

Isomers are difficult to

separate by flash

chromatography.[1]

3. Pathway Visualization (Acidic)
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Figure 1: Acid-catalyzed degradation pathways showing polymerization, isomerization, and

hydration risks.[1]
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Module 2: Basic Reaction Conditions (Anionic/Redox
Pathways)
The absence of an

-proton renders Tiglic aldehyde "non-enolizable" in the traditional sense (preventing simple
enolate formation).[2][3] However, this makes it a prime candidate for the Cannizzaro Reaction
in the presence of strong bases (hydroxides, alkoxides).

1. Mechanism of Instability
Cannizzaro Reaction (Disproportionation): In the presence of concentrated base (e.g.,

NaOH, KOH), the hydroxide ion attacks the carbonyl carbon.[4][5] Since there is no

-proton to remove, the tetrahedral intermediate ejects a hydride ion (

) to a second molecule of Tiglic aldehyde.[1]

Result: One molecule is oxidized to Tiglic Acid (salt form), and another is reduced to Tiglyl

Alcohol. This consumes your starting material rapidly.[1]

Vinylogous Enolization: While rare in aqueous base, very strong non-nucleophilic bases

(e.g., LDA, LiHMDS) can deprotonate the

-methyl group (C4), forming a dienolate. This is useful for synthesis but destructive if
uncontrolled.[1]

2. Experimental Troubleshooting: Basic Workups
Issue: Loss of aldehyde peak in NMR; appearance of alcohol and acid peaks.
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Diagnostic Question Root Cause Corrective Action

Did you use NaOH or KOH?

Hydroxide ions trigger

Cannizzaro disproportionation.

[1]

Use weaker bases (NaHCO₃,

K₂CO₃) or organic bases

(Pyridine, Et₃N) which are less

nucleophilic.[1]

Was the reaction heated?

Heat accelerates

disproportionation and

polymerization.

Perform basic washes at 0°C.

Minimize contact time (<10

mins).[1]

Is the aqueous phase pH >11?
High pH favors the dianion

intermediate of Cannizzaro.

Buffer aqueous phase to pH 8-

9 during extraction.[1]

3. Pathway Visualization (Basic)
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Figure 2: The Cannizzaro reaction pathway, the dominant instability risk in strong aqueous

base.[1]
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Module 3: Storage & Handling Protocols
1. Oxidation Control (The "Radical" Threat) Aldehydes are notoriously prone to autoxidation to

carboxylic acids via radical chain mechanisms. Tiglic aldehyde will degrade to Tiglic Acid (a

white solid) if exposed to air.[1]

Protocol: Store under an inert atmosphere (Nitrogen or Argon).

Stabilizers: Commercial samples are often stabilized with Hydroquinone or BHT (butylated

hydroxytoluene) to scavenge radicals.[1] If you distill the aldehyde to purify it, you remove

this stabilizer, making the distillate highly unstable.

Tip: Use freshly distilled material immediately or re-add stabilizer (0.1% w/w).[1]

2. Physical Properties for Handling

Boiling Point: 116-119 °C (at 760 mmHg).[1]

Density: ~0.87 g/mL.

Odor: Distinctive, pungent/spicy.[1]

Solubility: Miscible with organic solvents; limited solubility in water.[1][6]

Frequently Asked Questions (FAQs)
Q1: Can I use Tiglic aldehyde in an Aldol condensation if it has no alpha-protons? A: Yes, but

only as the electrophile (the acceptor). It cannot easily act as the nucleophile (donor) in

standard conditions. You must add it to a solution containing the pre-formed enolate of your

partner ketone/aldehyde to avoid side reactions like the Cannizzaro reaction.

Q2: I see a white solid precipitating in my bottle of Tiglic aldehyde. What is it? A: This is likely

Tiglic Acid, formed via air oxidation.[1] It is a corrosive solid.[1] You can remove it by filtering

the liquid or washing with a mild base (NaHCO₃), followed by drying and distillation.

Q3: Is the E-isomer (Tiglic) or Z-isomer (Angelic) more stable? A: The (E)-isomer (Tiglic) is

thermodynamically more stable due to the steric repulsion between the two methyl groups in
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the (Z)-isomer (Angelic). Acidic conditions will drive a mixture toward the (E)-isomer

equilibrium.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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